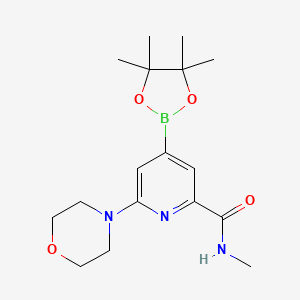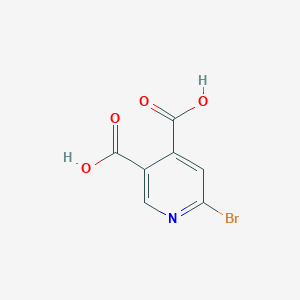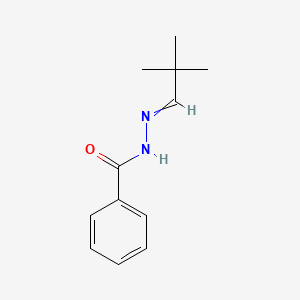
alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group at the 2-position of the glucopyranose ring, along with acetyl groups at the 3, 4, and 6 positions, and a trichloroethanimidate group at the anomeric position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) typically involves multiple steps. One common method involves the use of D-glucal as a starting material. The process begins with the protection of hydroxyl groups followed by the introduction of the azido group at the 2-position. The acetylation of the 3, 4, and 6 positions is then carried out using acetic anhydride. Finally, the trichloroethanimidate group is introduced at the anomeric position through a glycosylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups
Common Reagents and Conditions
Substitution: Sodium azide in DMF (Dimethylformamide) for azido group introduction.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of deacetylated glucopyranose derivatives
Scientific Research Applications
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Utilized in the study of glycosylation processes and the development of glycomimetics.
Industry: Used in the production of specialty chemicals and as intermediates in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) involves its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. The azido group can be transformed into an amino group, allowing for further functionalization. These properties make it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
- D-Glucopyranose, 2-azido-2-deoxy-3,4-bis-O-(phenylMethyl)-, 1,6-diacetate
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose
- 2-Azido-2-deoxy-D-glucose
Uniqueness
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity in glycosylation reactions. This makes it a valuable intermediate for the synthesis of glycosides with high stereoselectivity and efficiency .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDPOSAOAWHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)



![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)

![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)

![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)



